

Preclinical Assessment of Glasdegib Efficacy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Glasdegib Maleate*

Cat. No.: *B607648*

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Introduction

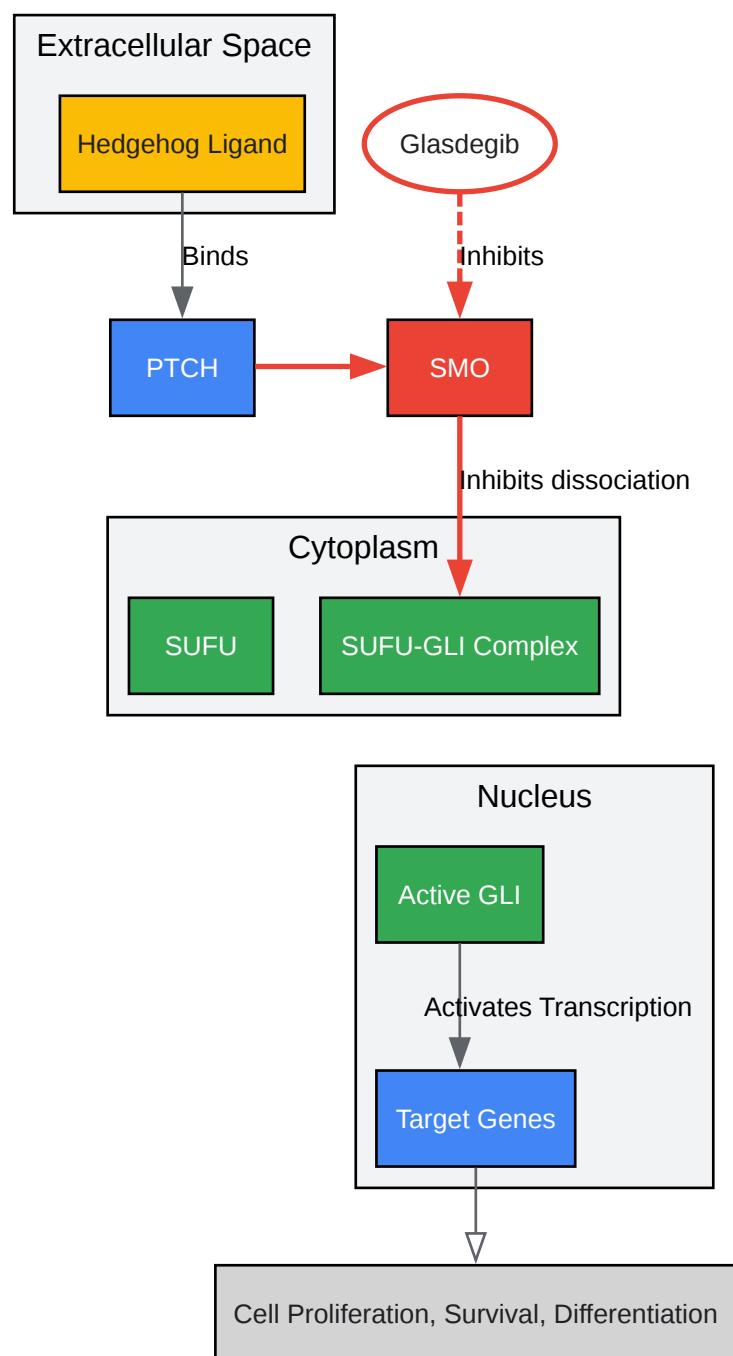
Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.^[1] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), where it is thought to play a crucial role in the survival and maintenance of leukemia stem cells (LSCs).^[1] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.^{[1][2]} Preclinical studies have demonstrated that Glasdegib can reduce tumor burden, sensitize quiescent malignant stem cells to chemotherapy, and decrease chemoresistance.^[1]

These application notes provide detailed protocols for assessing the preclinical efficacy of Glasdegib in *in vitro* and *in vivo* models of AML.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib exerts its anti-leukemic effects by inhibiting the SMO receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of SMO. This allows SMO to transduce a

signal that ultimately leads to the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3). GLI transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, leading to the suppression of Hh target gene expression and a reduction in the LSC population.



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Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.

In Vitro Efficacy Assessment Cell Lines and Primary Samples

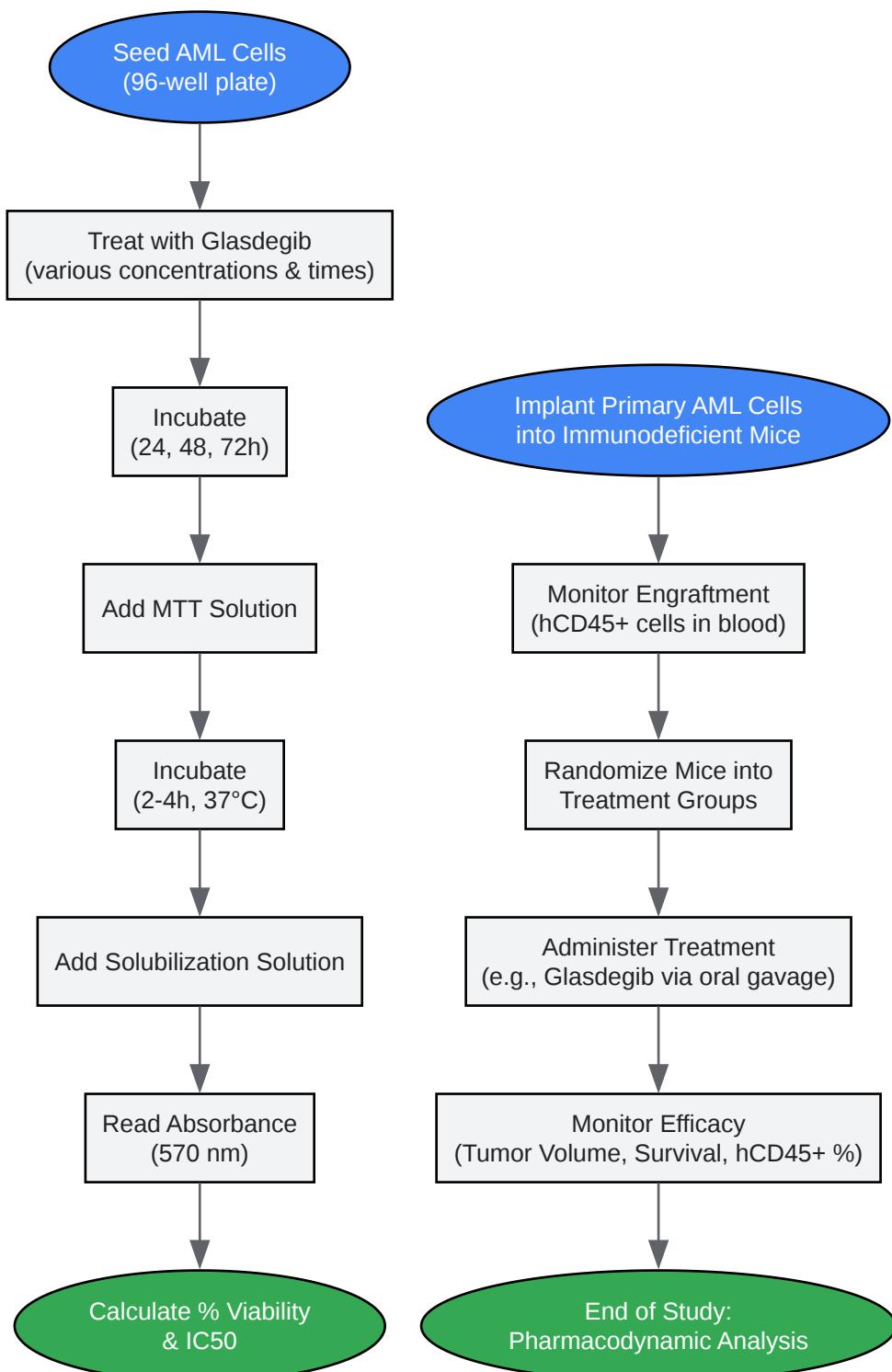
A panel of human AML cell lines with varying genetic backgrounds should be used (e.g., MOLM-13, KG-1, K562). Primary AML blasts from patients can also be utilized for more clinically relevant studies.

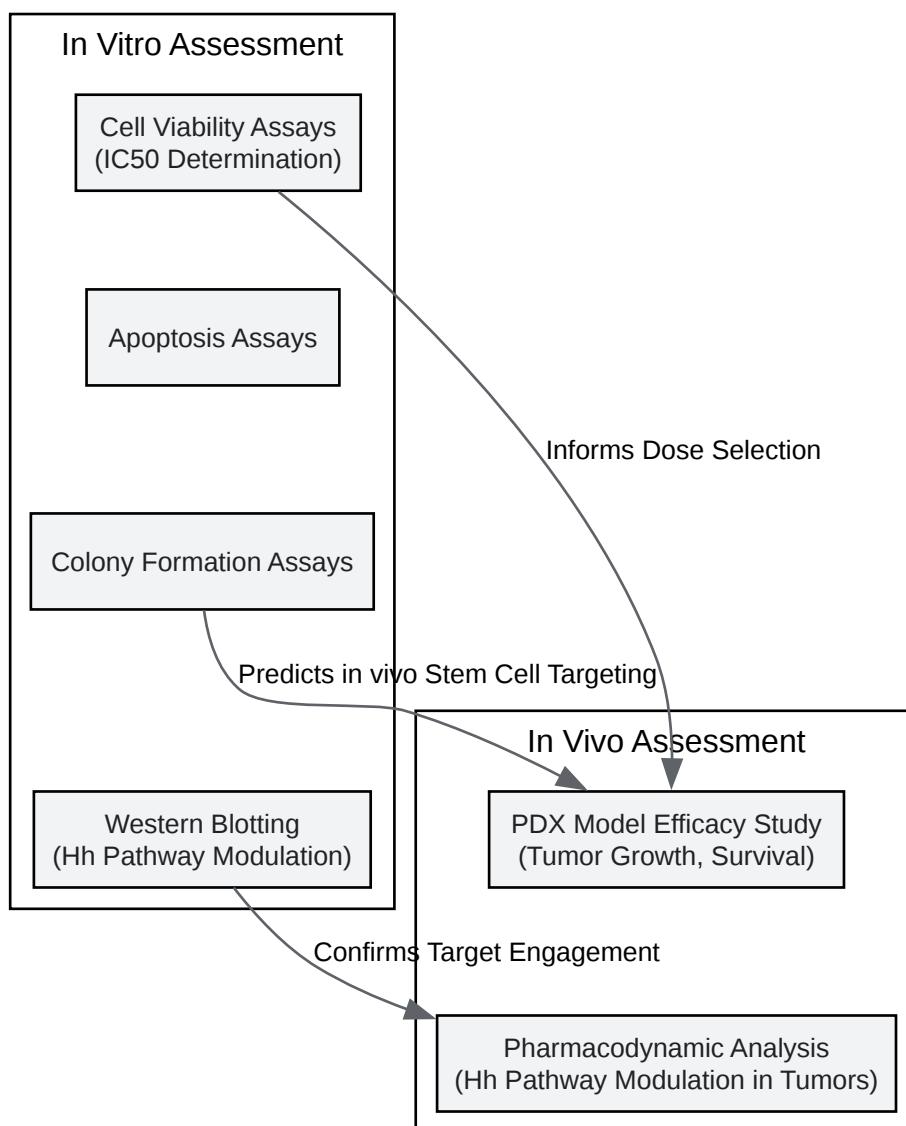
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μ L of appropriate culture medium.
- Treatment: Treat cells with a range of Glasdegib concentrations (e.g., 0.1 nM to 10 μ M) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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References

- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PMC [pmc.ncbi.nlm.nih.gov]
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